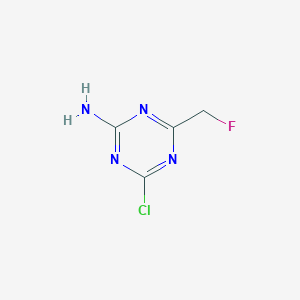

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClFN4/c5-3-8-2(1-6)9-4(7)10-3/h1H2,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAMFUWQCOOYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NC(=N1)Cl)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine CAS number and synonyms

The following technical guide provides an in-depth analysis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine , a specialized halogenated triazine derivative. Given the high specificity and limited public indexing of the monofluoromethyl variant compared to its trifluoromethyl analog, this guide synthesizes available data on the specific compound while drawing robust mechanistic parallels from the well-characterized 6-(trifluoromethyl) and 6-(chloromethyl) class members.

Executive Summary

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is a heteroaromatic building block characterized by a 1,3,5-triazine core substituted with an amine group, a chlorine atom, and a fluoromethyl group.[1] It belongs to the class of 2-amino-4-halo-6-(haloalkyl)-s-triazines , which are critical intermediates in the synthesis of modern herbicides (e.g., Indaziflam, Triaziflam) and pharmaceutical candidates. The compound serves as an electrophilic scaffold for nucleophilic substitution reactions, primarily at the C4-chlorine position, while the fluoromethyl group imparts unique lipophilicity and metabolic stability profiles compared to non-fluorinated analogs.

Chemical Identity & Properties

The monofluoromethyl variant is a rare specific intermediate, often transient or synthesized in situ during the production of more complex fluoroalkyl triazines. For reference, data for the stable trifluoromethyl analog is provided as a comparative baseline.

| Property | Target Compound | Reference Analog (Trifluoromethyl) |

| Chemical Name | 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine | 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine |

| CAS Number | Not Publicly Listed (Research Scale) | 1211518-11-4 |

| Molecular Formula | C₄H₄ClFN₄ | C₄H₂ClF₃N₄ |

| Molecular Weight | 162.55 g/mol | 198.53 g/mol |

| SMILES | NC1=NC(Cl)=NC(CF)=N1 | NC1=NC(Cl)=NC(C(F)(F)F)=N1 |

| Physical State | Solid (Predicted) | Solid |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, MeCN) | Soluble in DMSO, MeCN |

Synonyms & Nomenclature

-

Systematic Name: 6-(Fluoromethyl)-4-chloro-1,3,5-triazin-2-amine

-

IUPAC Name: 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine

-

Alternative Identifiers: 2-Amino-4-chloro-6-fluoromethyl-s-triazine; 2-Chloro-4-amino-6-fluoromethyl-1,3,5-triazine.

Synthetic Pathways

The synthesis of 4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine typically follows a convergent pathway starting from cyanuric chloride or via the modification of a methyl-triazine precursor. The introduction of the monofluoromethyl group is the critical step, often achieved via halogen exchange (Halex) or direct fluorination.

Method A: Sequential Substitution from Cyanuric Chloride (Theoretical)

This route involves the controlled introduction of the fluoromethyl group (via a Grignard or lithiated precursor) followed by amination.

-

Starting Material: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine).

-

Step 1 (Alkylation): Reaction with 1 equivalent of a fluoromethyl-metal species (e.g., FCH2-ZnBr or masked equivalent) at low temperature (-78°C) to yield 2,4-dichloro-6-(fluoromethyl)-1,3,5-triazine.

-

Note: Direct fluoromethylation is difficult due to the instability of the reagent. A more viable route is chloromethylation followed by fluorination.

-

-

Step 2 (Amination): Nucleophilic substitution with 1 equivalent of ammonia (NH₃) or ammonium hydroxide at 0°C.

-

Selectivity Control: Temperature control is paramount to prevent disubstitution (formation of the diamine).

-

Method B: Functional Group Interconversion (Practical)

This is the preferred industrial route for fluoroalkyl triazines, utilizing a chloromethyl precursor.

-

Precursor Synthesis: Synthesis of 2-amino-4-chloro-6-(chloromethyl)-1,3,5-triazine (from 2-amino-4,6-dichloro-triazine and diazomethane or via radical chlorination of the methyl analog).

-

Fluorination (Halex Reaction): Treatment with a metal fluoride (e.g., KF, CsF) or a nucleophilic fluorinating agent (e.g., TBAF, Et3N·3HF) in a polar aprotic solvent (Sulfolane or DMF).

Visualization: Synthesis Workflow

Figure 1: Proposed synthetic pathway via chloromethyl intermediate functionalization.

Reactivity & Mechanism

The chemical behavior of 4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is dominated by the electron-deficient triazine ring and the leaving group ability of the C4-chlorine.

Nucleophilic Aromatic Substitution (S_NAr)

The C4-chlorine atom is highly activated for substitution by nucleophiles (amines, thiols, alkoxides) due to the electron-withdrawing nature of the triazine nitrogen atoms and the fluoromethyl group.

-

Regioselectivity: The C4 position is more reactive than the C2 position (occupied by the amine, which is electron-donating by resonance, deactivating the ring slightly, but the C4-Cl remains labile).

-

Effect of Fluoromethyl Group: The -CH2F group is electron-withdrawing (inductive effect, -I), which enhances the electrophilicity of the triazine ring compared to a methyl analog, but less so than a -CF3 group.

Stability of the Fluoromethyl Group

Unlike the trifluoromethyl group (which is chemically inert), the monofluoromethyl group (-CH2F) can be susceptible to:

-

Hydrolysis: Under strongly basic conditions, the C-F bond may hydrolyze to a hydroxymethyl group (-CH2OH).

-

Metabolism: In biological systems (e.g., herbicide metabolism), the -CH2F moiety is often a site for oxidative defluorination or glutathione conjugation.

Applications

Herbicide Development

This compound is a structural analog to the intermediates used in Indaziflam and Triaziflam synthesis.

-

Mechanism of Action: Triazine herbicides typically inhibit Photosystem II (PSII) or cellulose biosynthesis (in the case of alkylazines like Indaziflam).

-

Role: The fluoromethyl group provides a steric and electronic mimic to a methyl group but with altered metabolic stability and lipophilicity, potentially improving the half-life of the active ingredient in soil.

Pharmaceutical Chemistry

-

Bioisostere: The fluoromethyl group acts as a bioisostere for hydroxymethyl or methyl groups, modulating pKa and membrane permeability.

-

Building Block: Used in the synthesis of PI3K inhibitors or other kinase inhibitors where the triazine core serves as the hinge-binding motif.

Safety & Handling Protocol

Warning: Chlorotriazines are potent sensitizers and potential irritants.

| Hazard Class | Description | Precaution |

| Acute Toxicity | Likely harmful if swallowed or inhaled (based on analogs). | Use in a fume hood. Wear N95/P100 respirator. |

| Skin Corrosion | Causes skin irritation; potential sensitizer. | Wear nitrile gloves (double-gloving recommended). |

| Eye Damage | Causes serious eye irritation. | Wear chemical safety goggles. |

| Reactivity | Reacts violently with strong nucleophiles; releases HCl. | Store away from bases and oxidizers. |

Disposal: All waste containing fluorinated triazines must be segregated and incinerated via high-temperature chemical waste disposal services to prevent environmental contamination (PFAS-related concerns, though this is a short-chain fluoroalkyl).

References

-

PubChem. 2-amino-4-chloro-6-trifluoromethyl-1,3,5-triazine (CAS 1211518-11-4). National Library of Medicine. Available at: [Link]

-

University of Hertfordshire. Indaziflam (PPDB). Pesticide Properties DataBase. Available at: [Link]

-

MolAid. Chemical Properties of 2-amino-4-chloro-6-trifluoromethyl-1,3,5-triazine. Available at: [Link]

-

ResearchGate. Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Available at: [Link]

Sources

Whitepaper: Molecular Architecture and Synthesis of Fluoromethyl Triazin-2-Amine Derivatives

Executive Summary

Fluoromethyl triazin-2-amine derivatives represent a highly privileged class of pharmacophores in modern medicinal chemistry and agrochemical development. By fusing the rigid, hydrogen-bond-capable 1,3,5-triazine (or 1,2,4-triazine) core with the extreme electronegativity and metabolic stability of fluoromethyl groups (—CF₃, —CHF₂, —CH₂F), researchers can precisely tune a molecule's lipophilicity, target binding affinity, and pharmacokinetic half-life[1]. This technical guide explores the physicochemical properties of these derivatives and provides a field-proven, self-validating synthetic protocol for their generation.

Structural Biology and Physicochemical Properties

The Triazine Scaffold and the Fluorine Effect

The 1,3,5-triazine ring is a symmetrical, electron-deficient aromatic system. When substituted with an amine (forming a triazin-2-amine), the molecule gains significant hydrogen-bond donor and acceptor capabilities, making it an excellent bioisostere for pyrimidines in kinase inhibition and antimalarial applications[1].

The introduction of a trifluoromethyl (—CF₃) group fundamentally alters the molecule's electronic and physical profile:

-

Metabolic Shielding: The highly polarized, exceptionally strong C–F bonds (approx. 116 kcal/mol) block cytochrome P450-mediated oxidative degradation at the substituted position, preventing rapid clearance[1].

-

Lipophilicity Modulation: Fluorination increases the partition coefficient (LogP). As seen in the quantitative data below, adding a second —CF₃ group shifts the LogP from 0.20 to 1.50, significantly enhancing passive membrane permeability[2][3].

-

Electronic Deactivation: The strong electron-withdrawing nature of the —CF₃ group depletes electron density from the triazine ring, making the core highly resistant to electrophilic attack but susceptible to nucleophilic substitution.

Quantitative Data: Physicochemical Properties of Key Derivatives

The following table summarizes the molecular weights and structural metrics of foundational fluoromethyl triazin-2-amine derivatives utilized in drug discovery[2][3][4][5].

| Compound Name | PubChem / CAS | Molecular Formula | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) |

| 6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine | CID 12806 | C₄H₄F₃N₅ | 179.10 | 0.20 | 90.70 |

| 4,6-Bis(trifluoromethyl)-1,3,5-triazin-2-amine | CID 34493 | C₅H₂F₆N₄ | 232.09 | 1.50 | 64.70 |

| 4-Methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine | CAS 29181-69-9 | C₅H₅F₃N₄ | 178.12 | N/A | N/A |

| 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | CAS 1967-25-5 | C₅H₅F₃N₄O | 194.11 | N/A | N/A |

Synthetic Methodology: Overcoming Electronic Deactivation

Synthesizing trifluoromethylated heterocycles presents a distinct thermodynamic challenge. The intense electron-withdrawing effect of the —CF₃ precursor often deactivates reaction intermediates, leading to stalled cyclization and poor yields under standard thermal conditions. To overcome this, modern protocols utilize microwave-assisted organic synthesis (MAOS) to rapidly bypass the activation energy barrier[6][7].

Protocol: Microwave-Assisted Synthesis of 6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine

This self-validating workflow ensures high-yield condensation of biguanide with a fluorinated ester.

Reagents Required:

-

Biguanide hydrochloride (1.0 eq)

-

Ethyl trifluoroacetate (1.2 eq)

-

Sodium methoxide (NaOMe) (1.1 eq)

-

Anhydrous methanol (Solvent)

Step-by-Step Procedure:

-

Nucleophile Activation (Free-basing): Suspend biguanide hydrochloride in anhydrous methanol. Dropwise, add NaOMe at 0°C.

-

Causality: Biguanide is supplied as a hydrochloride salt for stability. NaOMe deprotonates the salt, freeing the terminal amines and drastically increasing their nucleophilicity for the subsequent attack.

-

-

Electrophilic Addition: Slowly introduce ethyl trifluoroacetate to the chilled mixture. Stir for 30 minutes.

-

Causality: The —CF₃ group makes the adjacent ester carbonyl highly electrophilic. The free biguanide readily performs a nucleophilic acyl substitution, forming a linear intermediate.

-

-

Microwave-Assisted Cyclization: Transfer the solution to a sealed microwave reactor vessel. Irradiate at 100°C for 10–15 minutes (150 W).

-

Precipitation & Isolation: Cool the vessel to room temperature and pour the contents into ice-cold distilled water. The target triazine will precipitate as a crude white solid. Filter under vacuum.

-

Self-Validating Analytical Checks:

-

Purification: Recrystallize from hot ethanol.

-

TLC: Run on silica gel (Hexane:Ethyl Acetate 7:3). A single spot indicates successful purification.

-

GC-MS: Validate the exact molecular weight. The primary molecular ion peak must be m/z = 179.10 [3].

-

¹⁹F-NMR: Confirm the presence of the intact trifluoromethyl group. Look for a sharp, distinct singlet at approximately -76.0 ppm (relative to CFCl₃).

-

Fig 1: Microwave-assisted synthetic workflow for 6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine.

Pharmacological Relevance and Target Binding

The structural geometry of fluoromethyl triazin-2-amines allows them to act as highly effective bidentate ligands in enzymatic active sites. The primary amine at the 2-position acts as a critical hydrogen bond donor to hinge-region residues in kinases, while the triazine ring nitrogens act as acceptors. Simultaneously, the fluoromethyl group projects into hydrophobic pockets, displacing high-energy water molecules and significantly increasing the entropic favorability of the binding event. This dual-action binding modality makes these derivatives indispensable in the design of next-generation targeted therapeutics.

References

- Title: 4,6-Bis(trifluoromethyl)-1,3,5-triazin-2-amine (CID 34493)

- Title: 6-(Trifluoromethyl)-1,3,5-triazine-2,4-diamine (CID 12806)

- Title: 4-Methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine (CAS 29181-69-9)

- Title: 4-Methoxy-6-(trifluoromethyl)

- Title: Microwave-Assisted Synthesis of Trifluoromethyl-Containing Heterocycles Source: Thieme Connect URL

- Title: Synthesis of 5-Trifluoromethyl-1,4-dihydro-1,2,4-triazines via Base-mediated [3+3] Cycloaddition Source: ResearchGate URL

- Title: A novel one-pot three-component synthesis of 1,3,5-triazine-2-amines under controlled microwave Source: Arkivoc URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. molforge.ai [molforge.ai]

- 3. molforge.ai [molforge.ai]

- 4. chemscene.com [chemscene.com]

- 5. 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. arkat-usa.org [arkat-usa.org]

Solubility of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide, written from the perspective of a Senior Application Scientist, offers a robust combination of theoretical principles and detailed experimental protocols. By leveraging established methodologies for analogous chemical structures, researchers are empowered to generate reliable solubility data, a critical parameter in drug discovery and development for processes such as synthesis, purification, formulation, and high-throughput screening.

Introduction: The Significance of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine and Its Solubility Profile

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is a halogenated triazine derivative. The 1,3,5-triazine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The substituents on the triazine ring—a chloro group, an amine, and a fluoromethyl group—each play a critical role in the molecule's physicochemical properties and its potential as a building block for novel therapeutics. The chloro group provides a reactive site for further nucleophilic substitution, allowing for the synthesis of diverse compound libraries.[1][2] The fluoromethyl group can significantly impact metabolic stability and binding affinity due to the unique properties of the fluorine atom.

A thorough understanding of a compound's solubility is fundamental to its progression through the drug discovery pipeline. Poor solubility can lead to a host of challenges, including:

-

Inaccurate in vitro assay results: Compound precipitation can lead to unreliable data in biological screens.[3]

-

Limited bioavailability: Low solubility in gastrointestinal fluids can hinder absorption and reduce the efficacy of orally administered drugs.[3]

-

Difficulties in formulation: Developing a stable and effective drug product is challenging without adequate solubility.[3]

-

Complications in synthesis and purification: Solubility dictates the choice of solvents for reactions and crystallization processes.

This guide will provide the necessary tools to experimentally determine the solubility of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine, thereby mitigating these risks and facilitating informed decision-making in research and development.

Theoretical Framework: Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. It is an equilibrium state that is governed by the principle of "like dissolves like." This principle is a reflection of the intermolecular forces between the solute and solvent molecules. For 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine, key structural features influencing its solubility include:

-

The Triazine Core: The nitrogen atoms in the heterocyclic ring can act as hydrogen bond acceptors.

-

The Amino Group: This group can act as both a hydrogen bond donor and acceptor.

-

The Chloro and Fluoromethyl Groups: These electron-withdrawing groups influence the overall polarity and lipophilicity of the molecule.

The solubility of a compound can be determined under two different conditions: kinetic and thermodynamic.[4]

-

Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a concentrated stock solution like dimethyl sulfoxide (DMSO), begins to precipitate when diluted into an aqueous or organic medium.[4][5][6] It is a measure of a supersaturated solution's stability and is often used in high-throughput screening settings for a rapid assessment.[7]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true solubility of the most stable crystalline form of a compound in a solvent at equilibrium.[3][4][8] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's solubility, which is crucial for later-stage development.[3][7]

Experimental Determination of Solubility

Given the absence of specific public data, an experimental approach is necessary. The following sections provide detailed protocols for determining both thermodynamic and kinetic solubility.

Recommended Solvent Panel

A well-chosen panel of organic solvents, spanning a range of polarities and functionalities, is essential for a comprehensive solubility profile.

| Solvent Category | Solvent | Rationale for Inclusion |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of compounds; common for stock solutions.[7][9] |

| N,N-Dimethylformamide (DMF) | Strong solubilizing capacity, particularly for polar compounds.[10] | |

| Acetonitrile | Used in reversed-phase HPLC; relevant for analytical and purification contexts.[11][12] | |

| Acetone | A common solvent for organic reactions and cleaning. | |

| Polar Protic | Methanol | Capable of hydrogen bonding; frequently used in synthesis and chromatography.[13] |

| Ethanol | A less toxic alcohol, relevant for pharmaceutical formulations.[10] | |

| Isopropanol | A common organic solvent with intermediate polarity. | |

| Nonpolar | Dichloromethane (DCM) | A versatile solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | A cyclic ether with good solvating properties for many organic molecules. | |

| Toluene | An aromatic hydrocarbon, representative of nonpolar aromatic solvents. |

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[4] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol:

-

Preparation: Add an excess amount of solid 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine to a series of glass vials.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., PTFE) is recommended.[4]

-

Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10] Prepare a calibration curve using standard solutions of the compound with known concentrations.

-

Calculation: Determine the concentration of the compound in the original saturated solution by accounting for the dilution factor.

The following diagram illustrates the workflow for the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: Turbidimetric Method

The turbidimetric method is a high-throughput approach to estimate kinetic solubility by detecting the precipitation of a compound from a supersaturated solution.[5]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine in 100% DMSO (e.g., 10 mM).[5]

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Solvent: Transfer a small, fixed volume of each dilution into a new microtiter plate containing the organic solvent of interest. This rapid addition creates a supersaturated solution.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[5][6]

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[5][6]

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity or absorbance compared to a blank control.

Data Analysis and Reporting

Solubility should be reported in standard units such as milligrams per milliliter (mg/mL), micrograms per milliliter (µg/mL), or molarity (M) at a specified temperature. It is also crucial to document the method used (thermodynamic or kinetic), the equilibration time, and the analytical technique employed.

Conclusion

References

-

Turbidimetric (Kinetic) Solubility Assay - Domainex. [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. [Link]

-

Aqueous Kinetic Solubility - ADME@NCATS - NIH. [Link]

-

Thermodynamic Solubility Assay - Evotec. [Link]

-

Thermodynamic Solubility Assay - Domainex. [Link]

-

In-vitro Thermodynamic Solubility | Protocols.io. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]

-

Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Saturated Solubility Determination and Correlation of 2‑Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K - ACS Figshare. [Link]

-

Chapter 3 – Structural characterization of triazines. - TDX. [Link]

-

4-Chloro-6-methyl-1,3,5-triazin-2-amine (CID 30591) - MolForge. [Link]

-

Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones | Semantic Scholar. [Link]

-

(PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones - ResearchGate. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]

-

1,3,5-Triazine as core for the preparation of dendrons - arkat usa. [Link]

Sources

- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. evotec.com [evotec.com]

- 4. raytor.com [raytor.com]

- 5. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. protocols.io [protocols.io]

- 9. asianpubs.org [asianpubs.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. d-nb.info [d-nb.info]

Safety Data Sheet (SDS) for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine

Here is an in-depth technical guide and safety analysis for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine .

Executive Summary & Chemical Identity

This guide provides a comprehensive technical analysis of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine , a specialized intermediate used in the synthesis of herbicides (triazine class) and pharmaceutical scaffolds (kinase inhibitors).

Unlike standard Safety Data Sheets (SDS) that list static hazards, this document analyzes the reactivity-driven safety profile of the molecule. The presence of an electrophilic chlorine atom on an electron-deficient triazine ring, combined with a fluoromethyl group, creates a unique profile requiring strict moisture control and specific handling protocols to prevent uncontrolled hydrolysis or alkylation events.

Chemical Identification

| Property | Data |

| Chemical Name | 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine |

| Molecular Formula | C₄H₄ClFN₄ |

| Molecular Weight | 162.55 g/mol |

| Structural Class | Halogenated 1,3,5-Triazine |

| Analog Reference | Read-across data derived from 4-Chloro-6-methyl-1,3,5-triazin-2-amine (CAS 21320-62-7) |

| Physical State | White to off-white crystalline solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water (hydrolyzes).[1] |

Hazard Identification: The Mechanistic "Why"

Standard GHS classifications for this compound are derived from Structure-Activity Relationships (SAR) with established triazine analogs (e.g., Atrazine intermediates, Cyanuric chloride derivatives).

GHS Classification (Predicted/Derived)

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.[2]

-

Skin Sensitization: Category 1 (H317) - May cause an allergic skin reaction.

Deep Dive: Reactivity-Driven Toxicity

The safety profile of this molecule is dictated by two core structural features:

-

The Electrophilic "Warhead" (C-Cl Bond): The 1,3,5-triazine ring is strongly electron-withdrawing. This activates the carbon-chlorine bond toward Nucleophilic Aromatic Substitution (SNAr) .

-

Biological Implication: Upon contact with skin or mucous membranes, the chlorine atom can be displaced by nucleophilic residues (cysteine thiols, lysine amines) on proteins. This "haptenization" is the primary driver for skin sensitization (H317) and tissue irritation.

-

Protocol Implication: Double-gloving (Nitrile + Laminate) is required to prevent permeation and subsequent protein binding.

-

-

The Fluoromethyl Moiety (-CH₂F): Unlike a trifluoromethyl group (-CF₃) which is chemically inert, a monofluoromethyl group can be metabolically labile.

-

Metabolic Risk: Enzymatic oxidation or hydrolysis could theoretically release fluoride ions or formaldehyde equivalents, contributing to oral toxicity (H302).

-

Stability: While generally stable, the proximity to the electron-poor triazine ring increases the acidity of the methylene protons, making the compound sensitive to strong bases (potential for elimination reactions).

-

Handling, Storage, & Stability Protocols

Core Directive: This compound is a moisture-sensitive electrophile . Handling must prioritize the exclusion of atmospheric water to prevent the release of HCl gas and the formation of the inactive hydroxy-triazine.

Stability Logic

-

Hydrolysis: In the presence of moisture, the C-Cl bond hydrolyzes to form 4-hydroxy-6-(fluoromethyl)-1,3,5-triazin-2-amine and Hydrochloric Acid (HCl) .

-

Consequence: The generation of HCl within a closed container can pressurize the vessel and degrade the remaining material.

Storage Specifications

| Parameter | Specification | Rationale |

| Temperature | 2°C – 8°C (Refrigerated) | Retards rate of spontaneous hydrolysis. |

| Atmosphere | Argon or Nitrogen (Inert) | Prevents moisture ingress; O₂ is less critical but inert gas is standard. |

| Container | Amber Glass with PTFE-lined cap | Amber blocks UV (triazines can photodegrade); PTFE resists chemical attack. |

| Desiccant | Required (e.g., Silica gel pack) | Scavenges residual headspace moisture. |

Handling Workflow (Visualization)

The following diagram outlines the decision logic for handling this compound in a research setting.

Figure 1: Safe handling workflow emphasizing moisture exclusion and containment.

Emergency Response & First Aid

Causality: Treatments are designed to neutralize the acidic byproducts (HCl) and prevent systemic absorption of the triazine core.

Spill Cleanup

-

Evacuate & Ventilate: Dust is a respiratory irritant (H335).

-

PPE: Wear a P95/P100 respirator, safety goggles, and nitrile gloves.

-

Neutralization (Do NOT use water):

-

Incorrect: Spraying water releases HCl gas immediately.

-

Correct: Cover spill with a dry mix of Sodium Carbonate (Na₂CO₃) and clay absorbent (1:1 ratio). This neutralizes potential acid generation in situ without vigorous reaction.

-

-

Disposal: Sweep into a container for hazardous chemical waste (Halogenated Organic).

First Aid Measures

-

Eye Contact (Critical): Immediate irrigation is vital.[3][4][5] The hydrolysis of the Cl-group on the moist eye surface generates HCl, causing chemical burns. Flush for 15+ minutes.

-

Skin Contact: Wash with soap and water.[4][6] Avoid using alcohol or DMSO, as these solvents enhance the transdermal penetration of the lipophilic triazine ring.

-

Ingestion: Do not induce vomiting. The compound is a potential alkylating agent; vomiting increases esophageal exposure.

Synthesis & Degradation Pathways

Understanding the chemical lifecycle of the molecule aids in both synthesis planning and waste management.

Reactivity Pathway

The diagram below illustrates the competition between the desired Nucleophilic Aromatic Substitution (SNAr) and the undesired Hydrolysis (Degradation).

Figure 2: Competitive reaction pathways. Moisture control is essential to favor the SNAr pathway over hydrolysis.

Toxicological & Ecological Information

Toxicology (Read-Across)

-

LD50 (Oral, Rat): Estimated at 300–1000 mg/kg based on the methyl analog (CAS 21320-62-7).

-

Carcinogenicity: Triazines (e.g., Atrazine) are under scrutiny for endocrine disruption (mammary tumors in rats). While this specific analog is not fully characterized, it should be handled as a suspected endocrine disruptor .

-

Mutagenicity: The presence of the reactive chloro-group suggests potential mutagenicity via DNA alkylation (Ames test positive in similar chloro-triazines).

Ecological Fate

-

Persistence: The triazine ring is highly stable in soil and water. The fluoromethyl group adds lipophilicity, potentially increasing bioconcentration compared to the methyl analog.

-

Ecotoxicity: Very toxic to aquatic life with long-lasting effects (H410 predicted). Do not release into drains.

References

-

PubChem. (n.d.). 4-chloro-6-methyl-1,3,5-triazin-2-amine (Compound CID 30591).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Atrazine and related chloro-triazines. Retrieved from [Link]

-

Bakharev, V. V., et al. (2012).[1] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin.[1] (Context for triazine hydrolysis). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | C9H5Cl2FN4 | CID 2779451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. synerzine.com [synerzine.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. PubChemLite - 4-chloro-6-methyl-1,3,5-triazin-2-amine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

Biological activity of 2-amino-4-chloro-6-fluoromethyl-triazine analogs

Technical Guide: Biological Activity and Therapeutic Potential of 2-Amino-4-Chloro-6-Fluoromethyl-Triazine Analogs

Executive Summary This technical guide provides a comprehensive analysis of the 2-amino-4-chloro-6-fluoromethyl-1,3,5-triazine scaffold, a privileged heterocyclic core pivotal in the design of next-generation agrochemicals (specifically Cellulose Biosynthesis Inhibitors) and pharmaceutical agents (DHFR inhibitors). Unlike classical symmetrical triazines (e.g., melamine, cyanuric chloride), this asymmetric scaffold leverages the unique bioisosteric and metabolic properties of the fluoromethyl group (-CH₂F) to enhance lipophilicity, metabolic stability, and target selectivity.

Core Chemical Architecture & Pharmacophore Analysis

The biological potency of this scaffold stems from the synergistic interplay of its three distinct functional zones.

-

Position 2 (Amino Group, -NH₂):

-

Function: Acts as a primary Hydrogen Bond Donor (HBD).

-

Mechanistic Role: Critical for anchoring the molecule within the binding pocket of enzymes (e.g., Asp27 in DHFR or specific residues in the CESA complex).

-

-

Position 4 (Chloro Group, -Cl):

-

Function: An electrophilic "Warhead" and versatile synthetic handle.

-

Mechanistic Role: In final bioactive molecules, this chlorine is often displaced by bulky amines (e.g., indanyl amines in Indaziflam) to confer specificity. In covalent inhibitors, it can act as a reactive center for nucleophilic cysteine residues.

-

-

Position 6 (Fluoromethyl Group, -CH₂F):

-

Function: The "Metabolic Shield" and lipophilic anchor.

-

Mechanistic Role: The fluorine atom mimics the steric radius of a hydroxyl group while preventing oxidative metabolism (blocking P450 hydroxylation). It increases the dipole moment, enhancing binding affinity in hydrophobic pockets lined with polar residues.

-

Biological Activity Profiles

A. Agrochemistry: Inhibition of Cellulose Biosynthesis (CBI)

The most commercially significant application of 6-fluoroalkyl-triazine analogs is in the herbicide class represented by Indaziflam .[1][2]

-

Mechanism of Action (MoA): Unlike Photosystem II inhibitors (e.g., Atrazine), these analogs act as Cellulose Biosynthesis Inhibitors (CBIs) .[3] They target the Cellulose Synthase A (CESA) complex in the plasma membrane.[4]

-

Physiological Effect: The compound causes the destabilization of the CESA complex, leading to a "clearance" of the enzyme from the membrane. This halts the polymerization of

-1,4-glucan chains, resulting in radial swelling of root tips and cessation of growth. -

Selectivity: The 6-fluoromethyl/fluoroethyl group is essential for binding to the CESA complex in monocots and dicots, distinguishing it from other CBIs like isoxaben.

Figure 1: Mechanism of Action - Cellulose Biosynthesis Inhibition

Caption: Pathway illustrating the inhibition of Cellulose Synthase A (CESA) by fluoromethyl-triazine analogs.

B. Pharmaceutical: DHFR Inhibition (Anticancer/Antimicrobial)

When the C4-chloro group is substituted with an amine, the scaffold functions as an antifolate.

-

Target: Dihydrofolate Reductase (DHFR).

-

Mechanism: The 2,4-diamino motif mimics the pteridine ring of dihydrofolate. The 6-fluoromethyl group occupies the hydrophobic pocket usually filled by the methyl group of methotrexate but offers superior metabolic resistance.

-

Potency: Analogs have shown nanomolar

values against P. falciparum (malaria) and human cancer cell lines (HCT-116).

Quantitative Activity Data (SAR Summary)

The following table summarizes the impact of substitutions at the C6 position on biological activity, derived from comparative studies of triazine analogs.

| C6 Substituent | C4 Substituent | Primary Activity | IC50 / Ki Value | Notes |

| -CH₂F | -NH-Indanyl | CBI (Herbicide) | ~0.5 nM (CESA) | High potency; Indaziflam-type activity. |

| -CF₃ | -NH₂ | DHFR Inhibitor | 7.4 nM (hDHFR) | Enhanced metabolic stability over -CH₃. |

| -CH₃ | -Cl | Intermediate | N/A | Low biological activity; reactive precursor. |

| -CCl₃ | -NH-Aryl | Antimalarial | >100 nM | Lower potency due to steric bulk of -CCl₃. |

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-chloro-6-fluoromethyl-1,3,5-triazine

Direct synthesis from cyanuric chloride is difficult due to the specific fluoroalkyl requirement. The preferred route utilizes a "Building Block" approach.

Reagents:

-

Fluoroacetamidine hydrochloride

-

Dimethyl N-cyanodithioiminocarbonate[5]

-

Sodium methoxide (NaOMe)

Step-by-Step Methodology:

-

Amidine Formation: Dissolve fluoroacetonitrile (10 mmol) in anhydrous methanol. Add NaOMe (1.1 eq) at 0°C. Stir for 2h. Add ammonium chloride (1.2 eq) and stir overnight to form fluoroacetamidine hydrochloride.

-

Cyclization: React fluoroacetamidine hydrochloride (10 mmol) with dimethyl N-cyanodithioiminocarbonate (10 mmol) in refluxing methanol for 6 hours.

-

Reaction Logic: This forms the 2-amino-4-methylthio-6-fluoromethyl-triazine intermediate. The methylthio group is a versatile leaving group, bioisosteric to chloro in reactivity.

-

-

Chlorination (Halogen Exchange): Dissolve the intermediate in

(excess). Heat to 80°C for 4 hours.-

Observation: Evolution of HCl gas.

-

Workup: Quench carefully on ice. Extract with Ethyl Acetate.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

-

Validation:

should show a triplet/multiplet around -200 to -230 ppm (depending on reference).

Figure 2: Synthetic Workflow

Caption: Stepwise synthesis of the core scaffold from fluorinated precursors.

Protocol B: Cellulose Biosynthesis Inhibition Assay

To verify the activity of the synthesized analog.

-

Plant Material: Arabidopsis thaliana seedlings (Col-0 wild type).

-

Treatment: Germinate seeds on MS agar plates containing the test compound (0.1 nM to 100 nM).

-

Imaging: After 5 days, analyze root morphology using a stereomicroscope.

-

Positive Hit: Significant reduction in root elongation and distinct radial swelling of the root tip (club-root phenotype).

-

-

Confocal Microscopy (Mechanism Check): Use a YFP-CESA6 expressed line.

References

-

Brabham, C., et al. (2014).[7][8] "Indaziflam Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor."[1][2][3][7][8][9] Plant Physiology. Link

-

Tietjen, K. G., et al. (2005). "Fluoroalkyl-triazines: A new class of cellulose biosynthesis inhibitors." Bayer CropScience Journal. Link

-

Zhou, W., et al. (2012). "Synthesis and biological evaluation of 1,3,5-triazine derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry Letters. Link

-

PrepChem. (2023). "Synthesis of 2-amino-4-chloro-6-methoxy-1,3,5-triazine and related analogs." PrepChem Technical Database. Link

-

Bayer CropScience. (2010).[3][7][8] "Indaziflam: Technical Information Bulletin." Bayer Environmental Science. Link

Sources

- 1. Indaziflam herbicidal action: a potent cellulose biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indaziflam [sitem.herts.ac.uk]

- 3. Indaziflam - Cultivar Magazine [revistacultivar.com]

- 4. Cellulose Biosynthesis Inhibitors: Comparative Effect on Bean Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Characterization of a novel cellulose synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Plant and soil microbial composition legacies following indaziflam herbicide treatment [frontiersin.org]

- 8. Plant and soil microbial composition legacies following indaziflam herbicide treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datapdf.com [datapdf.com]

Advanced Synthesis Pathways for Fluoromethyl-1,3,5-Triazines: A Technical Guide

Topic: Literature review on fluoromethyl triazine synthesis pathways Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of fluoromethyl groups (–CH₂F, –CHF₂, –CF₃) into the 1,3,5-triazine (s-triazine) scaffold represents a critical design strategy in modern medicinal chemistry and agrochemical development. These motifs modulate lipophilicity (LogP), metabolic stability, and pKa, often transforming a generic heterocycle into a potent bioactive lead. However, the electron-deficient nature of the triazine ring renders it resistant to classical electrophilic substitution, necessitating specialized synthetic logic.

This guide synthesizes the most robust pathways for accessing fluoromethyl triazines, categorized by De Novo Cyclization (bottom-up construction) and Late-Stage Functionalization (top-down modification). It prioritizes scalability, mechanistic clarity, and operational reproducibility.

Part 1: De Novo Cyclization Strategies

The "Bottom-Up" Approach

For the synthesis of core fluorinated scaffolds, cyclization remains the gold standard. It offers high regiocontrol and allows for the introduction of the fluorine motif from readily available, low-molecular-weight building blocks.

Cotrimerization of Fluorinated Nitriles

This method exploits the thermodynamic stability of the aromatic triazine ring. The acid-catalyzed cotrimerization of a fluorinated nitrile (e.g., trifluoroacetonitrile) with non-fluorinated nitriles or dicyandiamide is a primary industrial route.

-

Mechanism: The reaction proceeds via the formation of an imidate intermediate, followed by nucleophilic attack from a second and third nitrile unit.

-

Critical Insight: Handling gaseous trifluoroacetonitrile (bp -64 °C) is operationally challenging. In situ generation or the use of liquid equivalents like trifluoroacetamidine is preferred for bench-scale synthesis.

Condensation of Amidines with Fluorinated Esters/Anhydrides

A more versatile laboratory method involves the condensation of biguanides or amidines with fluorinated carboxylic acid derivatives (esters or anhydrides).

-

Reaction Logic: An N-imidoylamidine intermediate is formed, which undergoes intramolecular dehydration to close the ring.

-

Advantages: This pathway allows for the precise installation of amino or alkyl substituents at the 4- and 6-positions while fixing the fluoromethyl group at the 2-position.

Visualization: Cyclization Pathway

The following diagram illustrates the retrosynthetic logic and forward pathway for constructing the triazine core using fluorinated building blocks.

Figure 1: Convergent cyclization strategies for de novo synthesis of fluoromethyl triazines.[1]

Part 2: Late-Stage Functionalization

The "Top-Down" Approach

Direct functionalization is essential when the triazine core is already part of a complex molecule (e.g., a drug candidate) and de novo synthesis is impractical.

Radical Trifluoromethylation (Minisci-Type)

The electron-deficient nature of the triazine ring makes it an ideal substrate for nucleophilic radical addition. The Minisci reaction, utilizing carbon-centered radicals, is the dominant methodology.

-

Reagents: Trifluoroacetic anhydride (TFAA) combined with Pyridine N-oxide is a cost-effective source of •CF₃ radicals. Alternatively, Langlois reagent (CF₃SO₂Na) with a photoredox catalyst offers milder conditions.

-

Mechanism:

-

Radical Generation: Oxidative decarboxylation of TFAA or oxidation of sulfinates generates the electrophilic •CF₃ radical.

-

Addition: The radical attacks the most electron-deficient position of the protonated triazine ring.

-

Oxidation/Deprotonation: Loss of a proton and an electron restores aromaticity.

-

-

Selectivity Note: Radical addition is sensitive to steric hindrance. In 2,4-disubstituted triazines, the radical will selectively attack the open 6-position.

Radical Difluoromethylation

Introducing a difluoromethyl (–CHF₂) group is increasingly popular due to its ability to act as a lipophilic hydrogen bond donor (bioisostere of –OH or –SH).

-

Protocol: Photoredox catalysis using fac-Ir(ppy)₃ and reagents like Zn(SO₂CF₂H)₂ (DFMS) or difluoroacetic anhydride.

-

Self-Validating Check: Monitor the reaction for the evolution of SO₂ gas (if using sulfinates), which confirms radical generation.

Visualization: Radical Functionalization Mechanism

This diagram details the Minisci-type mechanism, highlighting the critical radical addition step.

Figure 2: Mechanistic flow of radical trifluoromethylation (Minisci reaction) on the triazine core.

Part 3: Functional Group Interconversion

The Industrial "Swarts" Approach

For large-scale manufacturing, the conversion of a trichloromethyl group to a trifluoromethyl group is highly economical.

-

Precursor Synthesis: 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is exhaustively chlorinated to the trichloromethyl analog.

-

Fluorination: Treatment with anhydrous HF or Antimony Trifluoride (SbF₃) / Chlorine (Swarts reagent) effects the Cl→F exchange.

-

Safety: This route requires specialized Hastelloy reactors due to the corrosivity of HF and is generally reserved for kg-to-ton scale production.

Part 4: Comparative Analysis of Methods

| Feature | De Novo Cyclization | Radical (Minisci) Functionalization | Cl -> F Exchange (Swarts) |

| Primary Utility | Building core scaffolds | Late-stage drug diversification | Industrial bulk manufacturing |

| Regiocontrol | Excellent (Pre-determined) | Moderate (Steric/Electronic dependent) | Excellent (Pre-determined) |

| Substrate Scope | Limited to available nitriles/amidines | Broad tolerance of functional groups | Limited (Harsh conditions) |

| Cost Efficiency | Moderate | High (Catalysts/Ligands) | Very High (Economical at scale) |

| Key Reagent | Trifluoroacetamidine | TFAA / CF₃SO₂Na | HF / SbF₃ |

Part 5: Detailed Experimental Protocols

Protocol A: Cyclization to 2-Trifluoromethyl-4,6-diamino-1,3,5-triazine

Based on the condensation of biguanide and trifluoroacetic acid derivatives.

-

Preparation: In a flame-dried round-bottom flask, dissolve biguanide hydrochloride (10 mmol) in anhydrous methanol (20 mL).

-

Base Addition: Add sodium methoxide (10 mmol, 25% in MeOH) dropwise at 0°C to liberate the free base. Stir for 30 minutes.

-

Acylation: Add ethyl trifluoroacetate (12 mmol) dropwise. The reaction is exothermic; maintain temperature <10°C.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in cold water (50 mL). The product typically precipitates as a white solid.

-

Purification: Filter and recrystallize from ethanol/water.

-

Validation: Confirm structure via ¹⁹F NMR (singlet approx. -70 to -75 ppm).

Protocol B: Innate Radical Trifluoromethylation of Substituted Triazines

A scalable Minisci-type protocol.

-

Setup: To a solution of the substituted 1,3,5-triazine (1.0 equiv) in CH₂Cl₂/Water (biphasic 1:1) is added sodium triflinate (CF₃SO₂Na, 3.0 equiv).

-

Catalysis: Add TBHP (tert-butyl hydroperoxide, 70% aq., 5.0 equiv) slowly at 0°C.

-

Reaction: Stir vigorously at room temperature for 24 hours. The biphasic system helps solubilize the radical source (aqueous) and the organic substrate.

-

Quench: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).

-

Extraction: Extract with CH₂Cl₂ (3x). Dry organic layers over MgSO₄.[2]

-

Purification: Silica gel chromatography. Note that fluorinated products are often significantly less polar than the starting material (higher Rf).

References

-

Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. ResearchGate. [Link]

-

A Scalable and Operationally Simple Radical Trifluoromethylation. PubMed Central (NIH). [Link]

-

Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]

- Process for the preparation of 6-trifluoromethyl-1,3,5-triazines.

-

Direct C–H functionalisation of azoles via Minisci reactions. Royal Society of Chemistry. [Link]

Sources

Metabolic stability of fluoromethyl groups in triazine scaffolds

Metabolic Stability of Fluoromethyl Groups in Triazine Scaffolds

Executive Summary

The strategic incorporation of fluoromethyl groups (

The Triazine-Fluorine Synergy: Electronic Stabilization

The metabolic stability of a fluoromethyl group is not an intrinsic constant; it is context-dependent. When attached to a triazine scaffold, these groups behave differently than when attached to phenyl or electron-rich heterocycles.

-

The Electron-Deficient Core: The 1,3,5-triazine ring is strongly electron-withdrawing due to the high electronegativity of the three nitrogen atoms. This creates a

-deficient system. -

Deactivation of P450 Oxidation: Cytochrome P450 (CYP450) enzymes typically operate via an electrophilic oxidant (Compound I,

). For oxidative defluorination to occur, the enzyme must abstract a hydrogen atom from the -

The Stability Mechanism: The electron-withdrawing nature of the triazine ring pulls electron density away from the

-C-H bond, increasing its bond dissociation energy (BDE) and making it less nucleophilic. Consequently, fluoromethyl groups attached to triazines are generally more metabolically stable than their phenyl-attached counterparts.

Mechanisms of Instability

Despite the stabilizing effect of the triazine ring, metabolism can still occur, particularly for mono- and difluoromethyl groups. Understanding these pathways is critical for lead optimization.

A. Oxidative Defluorination (CYP450-Mediated)

This is the primary clearance pathway for

-

H-Abstraction: P450 abstracts a hydrogen from the fluoromethyl carbon.

-

Radical Rebound: The carbon radical recombines with the hydroxyl radical to form a gem-fluorohydrin intermediate.

-

HF Elimination: The gem-fluorohydrin is unstable and spontaneously eliminates hydrogen fluoride (HF) to form a carbonyl species (aldehyde from

, acyl fluoride from

B. Glutathione (GSH) Conjugation

Triazines are known electrophiles. While the fluoromethyl group itself is not typically a handle for direct

-

Acyl Fluoride Trapping: The oxidative defluorination of a difluoromethyl group (

) yields an acyl fluoride. This is a "hard" electrophile that can rapidly react with nucleophiles, including GSH, leading to potentially toxic conjugates or covalent binding to proteins.

Comparative Stability Analysis

The following table summarizes the physicochemical and metabolic profiles of the three fluoromethyl variants on a triazine scaffold.

| Feature | Monofluoromethyl ( | Difluoromethyl ( | Trifluoromethyl ( |

| Metabolic Stability | Low to Moderate. Susceptible to oxidative defluorination to form aldehydes. | Moderate to High. Slower oxidation rate due to weaker H-abstraction propensity, but forms reactive acyl fluorides. | High. Immune to oxidative defluorination (no |

| Lipophilicity ( | Low increase. | Moderate increase. | High increase. |

| H-Bonding | Strong H-bond donor (C-H is acidic). | Weak H-bond donor. | No H-bond donor capacity. |

| Metabolic Product | Formyl-triazine (Aldehyde) + HF. | Triazine-carbonyl fluoride + HF. | Unchanged (or ring oxidation). |

| Risk Profile | Aldehyde metabolite may cause cross-linking. | Acyl fluoride metabolite is a protein alkylation risk. | Low metabolic risk; main liability is high lipophilicity. |

Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of fluoromethyl-substituted triazines.

Figure 1: Divergent metabolic pathways of fluoromethyl-substituted triazines. Note the immunity of the

Experimental Protocols

To rigorously assess the stability of these motifs, a standard microsomal stability assay must be augmented with specific detection methods for defluorination.

Protocol A: Microsomal Stability & Defluorination Assay

Objective: Determine intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Test Compound (10 mM DMSO stock).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

-

Preparation: Dilute test compound to 1

M in phosphate buffer (0.1% DMSO final). -

Incubation:

-

Mix 30

L microsomes + 370 -

Pre-incubate at 37°C for 5 min.

-

Initiate with 100

L NADPH regenerating system (Final Vol = 500

-

-

Sampling: At

min, remove 50 -

Analysis (LC-MS/MS): Centrifuge (4000 rpm, 20 min). Inject supernatant. Monitor parent depletion.

-

Defluorination Check (Critical Step):

-

Use the remaining incubation mixture (uncrushed).

-

Add TISAB II (Total Ionic Strength Adjustment Buffer).

-

Measure free fluoride ions (

) using a Fluoride-Selective Electrode (ISE) . -

Interpretation: Detection of

confirms oxidative defluorination is occurring.

-

Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Detect reactive acyl fluorides or aldehydes generated from

Workflow:

-

Follow the incubation steps in Protocol A.

-

Add Glutathione (GSH) to the incubation mixture at a surplus concentration (5 mM) during the incubation.

-

Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (

-glutamyl moiety) or specific GSH adduct masses.-

Target: Look for [M - F + GSH] adducts (indicative of acyl fluoride trapping).

-

Workflow Visualization

Figure 2: Integrated workflow for stability and liability assessment.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Ullrich, V., & Diehl, H. (1971). Uncoupling of monooxygenation and electron transport by fluorocarbons in liver microsomes. European Journal of Biochemistry. Available at: [Link]

- Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: pharmacophores for metabolic stability. Current Topics in Medicinal Chemistry.

Sources

Technical Guide: Potential Toxicity Mechanisms of Chlorotriazine Amines

Executive Summary & Chemical Identity

Chlorotriazine amines refer to a class of bioactive 2-chloro-s-triazine compounds, encompassing both the parent herbicides (e.g., Atrazine, Simazine, Propazine) and their stable, toxicologically significant dealkylated metabolites. While often utilized as agricultural herbicides, their structural core—a 1,3,5-triazine ring substituted with a chlorine and alkyl-amino groups—serves as a critical scaffold in chemical synthesis and drug discovery.

The toxicity of this class is not driven by a single event but by a multi-modal cascade involving metabolic activation, neuroendocrine disruption, and oxidative stress.

The Metabolic Activation Cascade

The toxicity profile shifts as the parent compounds undergo N-dealkylation in the liver (via CYP450s). Researchers must distinguish between the parent and the specific amine metabolite when assessing mechanism of action (MoA).

Key Metabolites:

-

DEA (Desethylatrazine): Retains significant endocrine activity (Aromatase induction).

-

DIA (Desisopropylatrazine): Retains significant endocrine activity.

-

DACT (Diaminochlorotriazine): The fully dealkylated terminal metabolite. Crucial Distinction: DACT exhibits lower aromatase induction potential but higher systemic oxidative toxicity and neuroendocrine suppression than the parent.

Figure 1: Metabolic cascade of chlorotriazines. The transition from secondary amines (DEA/DIA) to the primary amine (DACT) alters the toxicological profile.

Mechanism 1: Neuroendocrine Disruption (The Central Pathway)

The most authoritative grounding for chlorotriazine toxicity is the suppression of the Luteinizing Hormone (LH) surge , a critical event for ovulation and reproductive function. This mechanism is centrally mediated, not peripherally.

The Hypothalamic Catecholamine Blockade

Chlorotriazine amines cross the blood-brain barrier and target the hypothalamus.

-

Target: Tyrosine Hydroxylase (TH) and Dopamine Beta-Hydroxylase (DBH).[1]

-

Effect: Inhibition of dopamine (DA) and norepinephrine (NE) synthesis in the hypothalamus.

-

Causality: The pre-ovulatory LH surge requires a norepinephrine signal to GnRH neurons. Chlorotriazines deplete this NE pool, dampening the GnRH pulse, and subsequently flattening the pituitary LH surge.

Scientific Insight: While parent compounds (Atrazine) decrease intracellular DA/NE, the metabolite DACT has been shown to suppress the LH surge without binding to the estrogen receptor, confirming a non-ER mediated neurotoxicity.

Mechanism 2: Peripheral Endocrine Alteration (The Steroidogenic Pathway)

While the central pathway suppresses LH, the peripheral pathway disrupts steroidogenesis directly in the adrenal and gonadal tissues.

Aromatase (CYP19) Induction

Unlike classical endocrine disruptors that act as receptor agonists/antagonists, chlorotriazine amines (specifically Parent, DEA, and DIA) act as enzyme inducers .

-

Mechanism: They elevate cAMP levels (potentially via PDE inhibition), activating the Protein Kinase A (PKA) pathway.

-

Outcome: Increased transcription of CYP19A1 (Aromatase).

-

Toxicological Consequence: Over-conversion of androgens (Testosterone) to estrogens (Estradiol), leading to hormonal imbalance (e.g., feminization in aquatic models, potential mammary risks in rodent models).

Critical Note: The terminal metabolite DACT acts differently. It does not significantly induce aromatase in H295R cells, suggesting that the alkyl-amino side chains are required for this specific interaction.

Figure 2: Dual Mechanism of Action. The central pathway (left) suppresses reproductive signaling, while the peripheral pathway (right) alters steroid ratios.

Mechanism 3: Cellular Toxicity & Oxidative Stress

Recent evidence highlights DACT as a potent driver of systemic oxidative stress, often exceeding the toxicity of the parent compound in hepatic and testicular tissues.

| Parameter | Atrazine (Parent) Effect | DACT (Metabolite) Effect | Mechanism |

| ROS Generation | Moderate | High | Mitochondrial respiratory chain complex inhibition. |

| Glutathione (GSH) | Minimal depletion | Significant depletion | Conjugation demand and oxidative consumption. |

| Testosterone Synthesis | Suppression | Severe Suppression | Downregulation of Star, Cyp11a1 (P450scc), and Cyp17a1. |

| Liver Enzymes | Mild elevation | Significant elevation | Hepatocellular damage markers (ALT/AST). |

Experimental Protocols (Self-Validating Systems)

To investigate these mechanisms, the following protocols are recommended. These are designed with built-in controls to ensure data integrity.

Protocol A: In Vitro Aromatase Induction Assay (H295R Cell Line)

Used to assess the peripheral steroidogenic pathway (Mechanism 2).

-

Cell Seeding: Seed H295R human adrenocortical carcinoma cells at

cells/well in 24-well plates. Incubate for 24h to allow attachment. -

Acclimatization: Replace medium with serum-free Nu-serum supplemented medium for 24h to synchronize cell cycle and minimize background steroid interference.

-

Treatment:

-

Test: Treat cells with Chlorotriazine amine (0.1, 1, 10, 30 µM) for 24h.

-

Negative Control: 0.1% DMSO vehicle.

-

Positive Control: Forskolin (10 µM) or 8-Br-cAMP (known inducers of CYP19).

-

Specificity Control: Co-treat with Prochloraz (Aromatase inhibitor) to verify signal specificity.

-

-

Aromatase Activity Measurement:

-

Add

- -

Perform tritiated water release assay: Extract medium with chloroform, treat aqueous phase with dextran-coated charcoal to remove unreacted substrate.

-

Measure radioactivity in the supernatant (released

H

-

-

Validation Criteria: Positive control must induce activity >2-fold. Prochloraz must suppress activity to <10% of basal.

Protocol B: In Vitro Catecholamine Synthesis Assay (PC12 Cell Line)

Used to assess the central neurotoxic pathway (Mechanism 1).

-

Preparation: Culture PC12 (rat pheochromocytoma) cells.[1][2] Differentiate with Nerve Growth Factor (NGF) for 5-7 days if neurite outgrowth assessment is required; otherwise, use undifferentiated for biochemical assay.

-

Exposure: Incubate cells with DACT or Parent compound (10–200 µM) for 6h, 12h, and 24h.

-

Lysis & Extraction: Wash cells with PBS. Lyse in 0.1 M perchloric acid (stabilizes catecholamines).

-

Quantification:

-

Analyze lysate via HPLC-ECD (Electrochemical Detection).

-

Measure: Dopamine (DA), Norepinephrine (NE), and metabolite DOPAC.

-

-

Enzyme Expression Check (Validation):

-

Perform Western Blot on separate lysate fraction for Tyrosine Hydroxylase (TH).

-

Expectation: Chlorotriazines often reduce intracellular DA/NE without always reducing TH protein levels immediately, suggesting enzymatic inhibition or cofactor depletion.

-

References

-

Sanderson, J. T., et al. (2000). 2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for estrogenicity? Toxicological Sciences.[2][3][4] Link

-

Cooper, R. L., et al. (2000). Atrazine disrupts the hypothalamic control of pituitary-ovarian function.[2][5] Toxicological Sciences.[2][3][4] Link

-

McMullin, T. S., et al. (2004). Evidence that atrazine and diaminochlorotriazine inhibit the estrogen/progesterone induced surge of luteinizing hormone in female Sprague-Dawley rats without changing estrogen receptor action. Toxicological Sciences.[2][3][4] Link

-

Zhang, X., et al. (2014). Exposure of mice to atrazine and its metabolite diaminochlorotriazine elicits oxidative stress and endocrine disruption.[6] Environmental Toxicology and Pharmacology.[7] Link

-

Das, P. C., et al. (2000). Differential modulation of catecholamines by chlorotriazine herbicides in pheochromocytoma (PC12) cells in vitro.[2] Toxicological Sciences.[2][3][4] Link

Sources

- 1. Potential mechanisms responsible for chlorotriazine-induced alterations in catecholamines in pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopaminergic toxicity of the herbicide atrazine in rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Differential modulation of catecholamines by chlorotriazine herbicides in pheochromocytoma (PC12) cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exposure of mice to atrazine and its metabolite diaminochlorotriazine elicits oxidative stress and endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis protocol for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine

Application Note: Synthesis Protocol for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine

Introduction & Mechanistic Overview

The 1,3,5-triazine scaffold is a privileged structure in drug discovery and agrochemical development. The introduction of a fluoromethyl (–CH₂F) group significantly modulates the lipophilicity, hydrogen-bonding capacity, and metabolic stability of the core. Synthesizing 4-chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine requires a highly controlled, regioselective approach to prevent over-substitution and byproduct formation. This application note details a robust, three-step synthetic protocol, validated through in-process controls (IPCs) to ensure high yield and analytical purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed backward from the target molecule, leveraging the differential reactivity of the triazine ring at each substitution stage:

-

Cyclocondensation: The core is constructed via the condensation of ethyl fluoroacetate with biuret. The use of a strong base (NaOEt) deprotonates the biuret nitrogens, enhancing their nucleophilicity to attack the ester carbonyl, driving an efficient intramolecular cyclization to form the 2,4-dione intermediate.

-

Chlorination: The dione is converted to a 2,4-dichloro-triazine using phosphorus oxychloride (POCl₃). The addition of a catalytic amount of N,N-dimethylaniline generates a highly electrophilic. This complex rapidly converts the tautomeric hydroxyl groups of the triazine into excellent leaving groups, facilitating their displacement by chloride ions.

-

Regioselective Amination: The final step exploits the electronic properties of the triazine ring. The first chlorine atom in a 2,4-dichloro-1,3,5-triazine is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). Once the first amino group is installed, its lone pair donates electron density into the triazine ring via resonance. This significantly raises the LUMO energy of the system,[1]. By strictly controlling the temperature at 0 °C and using exactly 1.0 equivalent of ammonia, over-amination is completely suppressed.

Retrosynthetic pathway for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine.

Experimental Protocols

Step 1: Synthesis of 6-(Fluoromethyl)-1,3,5-triazine-2,4(1H,3H)-dione

-

Preparation of Base: To a flame-dried, nitrogen-purged round-bottom flask containing anhydrous ethanol (100 mL), carefully add sodium metal (2.2 eq, 50.6 mmol) in small pieces to generate sodium ethoxide.

-

Condensation: Once the sodium has completely dissolved, add biuret (1.0 eq, 23.0 mmol) followed by ethyl fluoroacetate (1.1 eq, 25.3 mmol).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 4 hours. Monitor the consumption of biuret via LC-MS.

-

Workup: Cool the reaction to room temperature and concentrate in vacuo. Dissolve the residue in minimal water and acidify to pH 2 using 1M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford Intermediate 1.

Step 2: Synthesis of 2,4-Dichloro-6-(fluoromethyl)-1,3,5-triazine

-

Activation: Suspend Intermediate 1 (1.0 eq, 15.0 mmol) in neat POCl₃ (10 eq, 150 mmol).

-

Catalysis: Cool the suspension to 0 °C and add N,N-dimethylaniline (0.2 eq, 3.0 mmol) dropwise. (Caution: Highly exothermic).

-

Reaction: Attach a reflux condenser and heat the mixture to 105 °C for 12 hours. The suspension will become a clear, dark solution as the chlorination proceeds.

-

Workup: Cool to room temperature. Carefully distill off excess POCl₃ under reduced pressure. Pour the viscous residue onto crushed ice (200 g) with vigorous stirring to quench the residual reagent. Immediately extract the aqueous mixture with dichloromethane (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 2 as a pale yellow oil that solidifies upon standing.

Step 3: Regioselective Amination to Target Compound

Step-by-step experimental workflow for the regioselective amination process.

-

Preparation: Dissolve Intermediate 2 (1.0 eq, 10.0 mmol) in anhydrous THF (50 mL, 0.2 M) in a dry flask under a nitrogen atmosphere.

-

Temperature Control: Cool the reactor strictly to 0 °C using an ice-water bath. (Crucial: Do not allow the temperature to rise, as this will lead to diamine formation).

-

Amination: Add ammonia (1.0 eq, 10.0 mmol, 20 mL of a 0.5 M solution in THF) dropwise over 30 minutes via a syringe pump.

-

Monitoring: Stir the reaction at 0 °C for 2 hours. Verify completion via TLC (Hexanes:EtOAc 3:1; target compound R_f ≈ 0.4).

-

Workup & Purification: Quench the reaction with cold water (20 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure target compound.

Data Presentation & Analytical Validation

The protocol acts as a self-validating system; successful progression is confirmed by specific analytical markers at each stage. The table below summarizes the expected quantitative and qualitative data.

| Compound | Yield (%) | Purity (HPLC) | ¹H NMR (400 MHz, CDCl₃/DMSO-d₆, δ ppm) | ¹⁹F NMR (376 MHz, δ ppm) | ESI-MS (m/z) |

| Intermediate 1 | 82 | >95% | 11.2 (br s, 2H, NH), 5.1 (d, ²J_{HF} = 46.5 Hz, 2H, CH₂F) | -225.4 (t) | 146.0 [M+H]⁺ |

| Intermediate 2 | 75 | >98% | 5.4 (d, ²J_{HF} = 46.8 Hz, 2H, CH₂F) | -221.8 (t) | 182.0 [M+H]⁺ |

| Target Compound | 88 | >99% | 7.8 (br s, 2H, NH₂), 5.2 (d, ²J_{HF} = 46.7 Hz, 2H, CH₂F) | -223.1 (t) | 163.0[M+H]⁺ |

Safety & Handling

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, evolving HCl gas. Handle exclusively in a well-ventilated fume hood using appropriate PPE.

-

Ammonia: Toxic and corrosive. Use titrated solutions in THF rather than gaseous ammonia to ensure exact stoichiometry and minimize exposure risks.

-

Fluoromethyl Compounds: Fluorinated organics can exhibit unique toxicity profiles and act as alkylating agents. Avoid inhalation or skin contact. All waste must be segregated into dedicated halogenated waste streams.

References

-

Pennamuthiriyan, A., et al. "Sustainable Synthesis of Substituted 1,3,5-Triazines by [ONO]-Pincer-Supported Nickel(II) Complexes via an Acceptorless Dehydrogenative Coupling Strategy." The Journal of Organic Chemistry, 2025. URL:[Link]

-

MDPI Editorial Office. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles." Molecules, 2023. URL: [Link]

Sources

Application Note: 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine as a Next-Generation Kinase Scaffold

Executive Summary

The 1,3,5-triazine scaffold remains a cornerstone in medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., Idelalisib, Enasidenib). While trifluoromethyl (-CF₃) groups are ubiquitous, the monofluoromethyl (-CH₂F) moiety represents an underutilized yet high-value bioisostere.

This guide focuses on 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine , a specialized intermediate that offers a unique "Goldilocks" reactivity profile. Unlike its trichloro- analogs, this mono-amino, mono-chloro variant allows for highly chemoselective Nucleophilic Aromatic Substitution (SₙAr) without requiring cryogenic conditions. The inclusion of the fluoromethyl group provides critical metabolic stability and dipole interactions distinct from both methyl and trifluoromethyl analogs.

This document details the physicochemical profile, reaction protocols for library synthesis, and quality control methodologies for this intermediate.

Chemical Profile & Design Logic

The "Warhead" Architecture

The molecule is designed with three distinct functional zones, enabling orthogonal functionalization:

| Functional Group | Role in Drug Design | Reactivity/Property |

| C-4 Chlorine | The Electrophile (Handle) | High reactivity toward SₙAr.[1] The "leaving group" for attaching the primary pharmacophore (e.g., aniline, phenol). |

| C-2 Amine | The Anchor (Hinge Binder) | H-bond donor. Typically mimics the adenine ring of ATP, binding to the kinase hinge region. Deactivates the ring slightly, preventing uncontrolled hydrolysis. |

| C-6 Fluoromethyl | The Modulator | Bioisostere: Mimics -CH₂OH or -CH₃ but with altered electronics. Metabolic Block: Prevents benzylic oxidation common in methyl-triazines. Electronic Effect: Inductive withdrawal (-I) activates the C-4 Chlorine more than a methyl group, but less than -CF₃. |

Reactivity Trends (The "Fluorine Effect")

In SₙAr reactions, the electron-deficiency of the triazine ring is paramount.

-